2,4-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide
Description
2,4-Dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative featuring a 1,3-dioxolo[4,5-f][1,3]benzothiazole core linked to a pyridin-3-ylmethyl group and a 2,4-dichlorophenyl moiety. The 2,4-dichloro substitution on the benzamide ring likely contributes to its electronic and steric properties, influencing solubility and metabolic stability.
Properties
IUPAC Name |
2,4-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3O3S/c22-13-3-4-14(15(23)6-13)20(27)26(10-12-2-1-5-24-9-12)21-25-16-7-17-18(29-11-28-17)8-19(16)30-21/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNGNKQEORMEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)N(CC4=CN=CC=C4)C(=O)C5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring system. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Dioxolo Group: The dioxolo group can be introduced via a cyclization reaction involving a diol and an appropriate precursor, such as a halogenated benzene derivative.
Formation of the Benzamide Core: The benzamide core is formed by reacting 2,4-dichlorobenzoic acid with an amine derivative under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
Coupling Reactions: The final step involves coupling the benzamide core with the benzothiazole and dioxolo groups. This can be achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The dichloro groups in the benzamide core can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
2,4-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical reactivity and potential as a building block for more complex molecules.
Biology: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may have applications in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,4-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide with key analogs, focusing on structural variations, molecular properties, and inferred functional implications.
3-Butoxy-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide
- Structure : Substitutes the 2,4-dichloro group with a 3-butoxy chain.
- Molecular Formula : C25H23N3O4S.
- Molecular Weight : 461.53 g/mol.
- The absence of electron-withdrawing chlorine atoms may alter electronic interactions with target proteins .
4-(Dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
- Structure : Replaces the pyridin-3-ylmethyl group with a dimethylsulfamoyl moiety.
1-([1,3]Dioxolo[4,5-b]pyridin-7-yl)-N-(5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-5-(trifluorométhyl)-1H-pyrazole-4-carboxamide
- Structure : Features a pyrazole core instead of benzamide, with a trifluoromethyl group and triazole substituent.
- Key Differences :
N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide Hydrochloride
- Structure: Incorporates a tetrahydrothienopyridine scaffold and a hydrochloride salt.
- Molecular Formula : C28H33ClN4O3S3.
- Molecular Weight : 605.2 g/mol.
- Key Differences :
Implications for Research and Development
The 2,4-dichloro derivative’s electronic profile and rigid heterocyclic core position it as a candidate for targeting enzymes or receptors requiring strong electron-deficient interactions. Compared to the butoxy analog , its dichloro substituents may confer resistance to oxidative metabolism, though this could compromise solubility. Further studies should explore its pharmacokinetic profile and synthetic accessibility relative to sulfamoyl or pyrazole-based analogs .
Biological Activity
2,4-Dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound with potential biological activity. This article reviews its biological properties, focusing on its antitumor activity, mechanisms of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure
The compound's chemical structure is significant for its biological activity. It features a benzamide core substituted with dichloro and dioxolo groups, which are known to influence pharmacological properties. The structural formula is as follows:
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Effects : Several studies have reported that benzothiazole derivatives possess significant antitumor activity. For instance, derivatives containing the benzothiazole moiety have shown selective cytotoxicity against cancer cell lines.
- Antimicrobial Properties : Some compounds in this class have demonstrated antimicrobial activity against various pathogens.
The antitumor mechanism of this compound may involve:
- Inhibition of Cell Proliferation : Compounds targeting specific pathways in cancer cells can induce apoptosis.
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at the G2/M phase.
- Induction of Apoptosis : Mechanisms include the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
- Study on A549 Lung Adenocarcinoma Cells : A derivative similar to the target compound was tested against A549 cells, revealing significant antiproliferative effects with IC50 values in the low micromolar range. Flow cytometry analysis indicated that cell death was primarily through apoptosis rather than necrosis .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the benzothiazole ring enhance antitumor activity. For example, introducing electron-withdrawing groups increased potency against cancer cell lines .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| 2a | Antitumor | A549 | 5.0 | Apoptosis induction |
| 3b | Antitumor | NIH/3T3 | 7.5 | Cell cycle arrest |
| 4c | Antimicrobial | E. coli | 15.0 | Cell membrane disruption |
Structure-Activity Relationship (SAR)
The SAR studies highlight that variations in substituents on the benzothiazole and dioxolo rings significantly affect biological activity. Key findings include:
- Electron-Withdrawing Groups : Enhance potency.
- Alkyl Substituents : May reduce activity due to steric hindrance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
